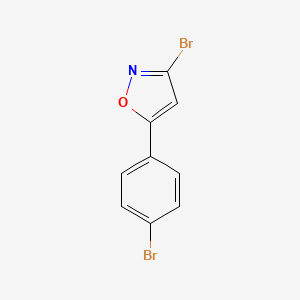

3-Bromo-5-(4-bromophenyl)isoxazole

Description

3-Bromo-5-(4-bromophenyl)isoxazole is a halogenated isoxazole derivative characterized by two bromine substituents: one on the isoxazole ring (position 3) and another on the para position of the attached phenyl group. Its molecular formula is C₉H₅Br₂NO, with a molecular weight of 328.96 g/mol and an XLogP3 value of 3.7, indicating moderate hydrophobicity . This compound has garnered attention for its role as a competitive inhibitor of glutathione S-transferase (GST), with an IC₅₀ of 0.099 μM and Kᵢ of 0.059 ± 0.20 μM, outperforming analogs with other substituents . Its synthesis typically involves cyclization reactions between (Z)-4-bromo-N-hydroxybenzimidoyl chloride and alkynes under catalytic conditions .

Properties

Molecular Formula |

C9H5Br2NO |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

3-bromo-5-(4-bromophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H |

InChI Key |

RODSZNPONYMERD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-bromophenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is known as the (3 + 2) cycloaddition reaction. The nitrile oxide can be generated in situ from the corresponding hydroxyimoyl halide under basic conditions. The reaction is usually carried out in the presence of a copper(I) or ruthenium(II) catalyst .

Industrial Production Methods

Industrial production of 3-Bromo-5-(4-bromophenyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-bromophenyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation and reduction under specific conditions.

Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the isoxazole ring.

Reduction Products: Reduced forms of the isoxazole ring.

Scientific Research Applications

3-Bromo-5-(4-bromophenyl)isoxazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antibacterial, and anti-inflammatory properties.

Material Science: The compound is used in the development of liquid crystal materials and organic semiconductors.

Biological Research: It serves as a probe for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-bromophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Enzymatic Inhibition

The inhibitory potency of 3-bromo-5-(4-bromophenyl)isoxazole against GST is highly dependent on the halogen substituent. Key comparisons include:

3-Bromo-5-(4-fluorophenyl)isoxazole

- Molecular Formula: C₉H₅BrFNO

- Molecular Weight : 242.04 g/mol

- Key Properties: Fluorine’s electronegativity increases polarity, but its smaller size reduces hydrophobic interactions compared to bromine. No direct IC₅₀ data is available, but its XLogP3 (3.7) matches the bromo analog, suggesting similar membrane permeability .

3-Bromo-5-(4-chlorophenyl)isoxazole

- Molecular Formula: C₉H₅BrClNO

- Molecular Weight : 258.50 g/mol

- Enzymatic Activity : Exhibits uncompetitive inhibition against GST with IC₅₀ = 0.198 μM , twice less potent than the bromo derivative. The smaller chlorine atom provides weaker van der Waals interactions in the enzyme’s hydrophobic pocket .

3-(4-Nitrophenyl)isoxazole

- Molecular Formula : C₉H₅N₂O₃

- Key Findings: Demonstrates noncompetitive inhibition (IC₅₀ = 0.24 μM), implying binding to an allosteric site. The nitro group’s electron-withdrawing nature and steric bulk likely disrupt active-site interactions .

3-(4-Chlorophenyl)isoxazole

Structural Modifications and Physicochemical Properties

The table below summarizes critical differences among analogs:

| Compound Name | Substituent | Molecular Weight | XLogP3 | IC₅₀ (GST, μM) | Inhibition Type |

|---|---|---|---|---|---|

| 3-Bromo-5-(4-bromophenyl)isoxazole | Br | 328.96 | 3.7 | 0.099 | Competitive |

| 3-Bromo-5-(4-fluorophenyl)isoxazole | F | 242.04 | 3.7 | N/A | N/A |

| 3-Bromo-5-(4-chlorophenyl)isoxazole | Cl | 258.50 | 4.0 | 0.198 | Uncompetitive |

| 3-(4-Nitrophenyl)isoxazole | NO₂ | 191.15 | 1.9 | 0.24 | Noncompetitive |

Key Observations :

- Bromine’s Superiority : The bromine atom’s larger atomic radius and hydrophobicity enhance binding in GST’s active site, making it the most potent inhibitor .

- Chlorine vs. Fluorine : Chlorine’s moderate size and lipophilicity balance potency and solubility, while fluorine’s polarity may limit membrane penetration .

- Nitro Group Limitations: The nitro substituent’s steric hindrance and electronic effects reduce affinity, favoring noncompetitive mechanisms .

Biological Activity

3-Bromo-5-(4-bromophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, focusing on its mechanisms, effects on various biological targets, and potential applications in drug development.

Chemical Structure and Properties

3-Bromo-5-(4-bromophenyl)isoxazole features a five-membered heterocyclic ring that includes one nitrogen and one oxygen atom, with bromine substituents enhancing its reactivity. The compound's structure can be represented as follows:

This unique arrangement contributes to its bioactivity , particularly in the realms of anti-inflammatory and anticancer properties.

Research indicates that 3-Bromo-5-(4-bromophenyl)isoxazole may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer proliferation, which could hinder tumor growth and metastasis.

- Receptor Modulation : It may modulate receptors associated with inflammatory responses, potentially leading to reduced inflammation and pain.

- Cytotoxic Effects : Studies have indicated that it can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.

Case Studies and Experimental Data

-

Cytotoxicity Studies : A study evaluated the cytotoxic effects of various isoxazole derivatives, including 3-Bromo-5-(4-bromophenyl)isoxazole, on human promyelocytic leukemia cells (HL-60). The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Compound IC50 (µM) Mechanism 3-Bromo-5-(4-bromophenyl)isoxazole 150 Induces apoptosis Isoxazole derivative (3) 86 Promotes apoptosis and cell cycle arrest Isoxazole derivative (6) 755 Primarily cell cycle arrest - Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory properties by modulating the expression levels of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of 3-Bromo-5-(4-bromophenyl)isoxazole is further highlighted when compared to structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 3-Bromo-5-(4-chlorophenyl)isoxazole | Chlorine instead of bromine at para position | Different electronic effects on biological activity |

| 3-Bromo-5-(4-methylphenyl)isoxazole | Methyl group instead of bromine at para position | Altered lipophilicity and potential activity |

| 3-Bromo-5-(4-nitrophenyl)isoxazole | Nitro group instead of bromine at para position | Increased polarity affecting solubility |

The presence of two bromine atoms in 3-Bromo-5-(4-bromophenyl)isoxazole enhances its stability and reactivity compared to its analogs, making it particularly valuable for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.